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Abstract
Anthopleurin C (ApC) is a potent polypeptide cardiotoxin isolated from the sea anemone

Anthopleura elegantissima. As a member of the anthopleurin family of toxins, it exerts its

effects by modulating the function of voltage-gated sodium channels, leading to significant

physiological responses, particularly in cardiac and neuronal tissues. This technical guide

provides a comprehensive overview of the amino acid sequence of Anthopleurin C, its

mechanism of action, and detailed experimental protocols for its study. Quantitative data on its

biological activity are presented, and its interaction with sodium channels is visualized. This

document serves as a core resource for researchers investigating ion channel modulators and

their potential therapeutic applications.

Introduction
Sea anemones of the genus Anthopleura are a rich source of bioactive peptides, among which

the anthopleurins are a well-characterized family of toxins. These polypeptides are known for

their potent effects on excitable cells. Anthopleurin C, derived from Anthopleura

elegantissima, is a notable member of this family. Structurally, anthopleurins are characterized

by a compact fold stabilized by three disulfide bridges. Functionally, they are classified as site 3

toxins, binding to the extracellular loop of domain IV of voltage-gated sodium channels (Nav).

This interaction slows the inactivation of the channel, prolonging the sodium current during an
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action potential and thereby increasing cellular excitability. This guide focuses specifically on

the biochemical and biophysical properties of Anthopleurin C.

Amino Acid Sequence and Structure
The primary structure of Anthopleurin C consists of a single polypeptide chain of 47 amino

acid residues. The sequence is as follows:

GVPCLCDSDGPSVRGNTLSGILWLAGCPSGWHNCKAHGPTIGWCCKQ

The three-dimensional structure of Anthopleurin C is stabilized by three disulfide bridges,

which are crucial for its biological activity. The cysteine pairings are between residues 4 and 44,

6 and 34, and 27 and 45.[1]

Quantitative Data on Biological Activity
Anthopleurin C exhibits potent biological activity, particularly on cardiac and neuronal tissues.

While extensive quantitative data for Anthopleurin C is not as abundant as for its isoforms A

and B, key studies provide valuable insights into its potency.

Parameter Value Species/Tissue Reference

Lethal Dose (LD50) 1 µg/kg body weight
Shore crab (Carcinus

maenas)
[2]

Positive Inotropic

Effect (Threshold

Concentration)

1 nM
Mammalian heart

muscle
[2]

Effect on Guinea-Pig

Ileum and Taenia

Caeci

Elicited similar, but

less potent, responses

compared to

Anthopleurin B

Guinea-Pig

Experimental Protocols
The study of Anthopleurin C involves a multi-step process from isolation to functional

characterization. The following protocols are based on established methodologies for sea
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anemone toxins.

Isolation and Purification of Anthopleurin C
The isolation of Anthopleurin C from Anthopleura elegantissima is a multi-step process

involving extraction, dialysis, and multiple rounds of chromatography.[2]

Experimental Workflow for Anthopleurin C Isolation
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end
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Caption: Workflow for the isolation and purification of Anthopleurin C.
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Methodology:

Extraction: A crude watery-methanolic extract is prepared from the whole sea anemones.

Dialysis: The extract is desalted by dialysis against distilled water using a membrane with a

molecular weight cutoff (MWCO) of 3500 Da.

Anion Exchange Chromatography (1): The dialyzed material is subjected to anion exchange

chromatography on QAE-Sephadex A25 at pH 8.

Gel Filtration: The active fractions are then passed through a Sephadex G50 column for size-

based separation.

Anion Exchange Chromatography (2): A repeated anion exchange step is performed on

QAE-Sephadex at pH 10.

Cation Exchange Chromatography: Further purification is achieved using a cation

exchanger, Fractogel EMD SO3-.

High-Performance Liquid Chromatography (HPLC): The final purification of Anthopleurin C
is accomplished by reverse-phase HPLC.

Amino Acid Sequence Determination
The primary structure of Anthopleurin C can be determined using Edman degradation.

Methodology:

Reduction and Alkylation: The disulfide bridges in the purified peptide are reduced (e.g., with

dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent re-formation.

Enzymatic Digestion: The linearized peptide is subjected to enzymatic digestion with

proteases such as trypsin and chymotrypsin to generate smaller peptide fragments.

Fragment Separation: The resulting peptide fragments are separated using reverse-phase

HPLC.
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Edman Degradation: Each purified peptide fragment is subjected to automated Edman

degradation to determine its amino acid sequence.

Sequence Assembly: The overlapping sequences from the different fragments are aligned to

reconstruct the full amino acid sequence of the parent polypeptide.

Electrophysiological Analysis of Sodium Channel
Modulation
The functional effects of Anthopleurin C on voltage-gated sodium channels are assessed

using the patch-clamp technique.

Experimental Workflow for Patch-Clamp Analysis
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Caption: Workflow for electrophysiological analysis of Anthopleurin C.

Methodology:
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Cell Culture: A suitable cell line expressing voltage-gated sodium channels (e.g.,

neuroblastoma cells) is cultured.

Whole-Cell Patch-Clamp: The whole-cell patch-clamp configuration is established on a single

cell.

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

Baseline Recording: Sodium currents are recorded in the absence of the toxin to establish a

baseline.

Toxin Application: Anthopleurin C is applied to the cell via the bath solution at a known

concentration.

Experimental Recording: Sodium currents are recorded again in the presence of

Anthopleurin C.

Data Analysis: The recorded currents are analyzed to determine the effect of the toxin on

channel properties, such as the rate of inactivation, voltage-dependence of activation and

inactivation, and peak current amplitude.

Mechanism of Action and Signaling Pathway
Anthopleurin C, like other Type I sea anemone toxins, targets voltage-gated sodium channels.

It binds to a specific receptor site, designated as site 3, located on the extracellular loop

connecting segments S3 and S4 of domain IV of the channel's α-subunit. This binding traps the

voltage sensor of domain IV in its inward, resting conformation, which in turn allosterically

inhibits the fast inactivation of the channel. The prolonged influx of sodium ions leads to a

longer depolarization phase of the action potential, resulting in increased excitability of neurons

and muscle cells.

Signaling Pathway of Anthopleurin C Action
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Caption: Mechanism of action of Anthopleurin C on voltage-gated sodium channels.

Conclusion
Anthopleurin C is a valuable tool for studying the structure and function of voltage-gated

sodium channels. Its potent and specific mode of action makes it a subject of interest for basic

research and potentially for the development of novel therapeutic agents, particularly those

targeting cardiac and neurological disorders characterized by aberrant cellular excitability. The

detailed methodologies and data presented in this guide provide a solid foundation for

researchers to further explore the properties and potential applications of this fascinating

marine peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

2. Isolation and characterisation of five neurotoxic and cardiotoxic polypeptides from the sea
anemone Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1516719?utm_src=pdf-body-img
https://www.benchchem.com/product/b1516719?utm_src=pdf-body
https://www.benchchem.com/product/b1516719?utm_src=pdf-body
https://www.benchchem.com/product/b1516719?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1852437/
https://pubmed.ncbi.nlm.nih.gov/11072049/
https://pubmed.ncbi.nlm.nih.gov/11072049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-Depth Technical Guide to Anthopleurin C:
Sequence, Function, and Methodology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1516719#amino-acid-sequence-of-anthopleurin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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